GSK PERK Inhibitor-d3 GSK PERK Inhibitor-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0200157
InChI:
SMILES:
Molecular Formula: C₂₄H₁₆D₃F₄N₅O
Molecular Weight: 472.45

GSK PERK Inhibitor-d3

CAS No.:

Cat. No.: VC0200157

Molecular Formula: C₂₄H₁₆D₃F₄N₅O

Molecular Weight: 472.45

* For research use only. Not for human or veterinary use.

GSK PERK Inhibitor-d3 -

Specification

Molecular Formula C₂₄H₁₆D₃F₄N₅O
Molecular Weight 472.45

Introduction

Chemical Properties and Structure

GSK PERK Inhibitor-d3 is characterized by the molecular formula C24H16D3F4N5O and a molecular weight of 472.453 g/mol . The compound contains three deuterium atoms replacing hydrogen atoms in the methyl group position of the parent molecule GSK2606414. The IUPAC name is 1-[5-[4-amino-7-(trideuteriomethyl)pyrrolo[2,3-d]pyrimidin-5-yl]-2,3-dihydroindol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone .

The chemical structure features a pyrrolo[2,3-d]pyrimidine core with a trideuteriomethyl substitution, connected to a dihydroindole moiety which is further linked to a fluorinated phenyl group through an ethanone bridge . This structure maintains the key pharmacophoric elements of the parent compound while incorporating the isotopic label for research purposes.

Mechanism of Action

Selectivity Profile

The parent compound GSK2606414 displays high selectivity for PERK, with at least 385-fold selectivity over other kinases including c-Kit, Aurora B, BRK, HRI/EIF2AK1, MLK2/MAP3K10, c-MER, DDR2, PKR/EIF2AK2, and MLCK2/MYLK2 (with IC50 values ranging from 154 to 701 nM) . The compound shows minimal activity against more than 280 other kinases, with IC50 values greater than 1 μM . This selectivity profile is expected to be maintained in the deuterated analog, making it a valuable tool for specific PERK-focused research.

Research Applications

Cellular Studies

In cellular studies, GSK2606414 has been shown to effectively block ER stress-induced PERK autophosphorylation in various cell lines, including A549 cells, with complete inhibition observed at concentrations ≤30 nM after 60 minutes of preincubation . The deuterated analog GSK PERK Inhibitor-d3 enables researchers to conduct similar experiments with the added benefit of isotopic tracing to monitor metabolic fate and cellular distribution.

Applications in Cancer Research

Research has demonstrated that PERK inhibition can have significant effects on cancer cells. For instance, studies with colorectal carcinoma (CRC) cells have shown that PERK activation is involved in taxol (TAX) and nocodazole (NOC)-induced cell death and G2/M arrest . The application of PERK inhibitor GSK2606414 significantly reduced apoptosis and G2/M arrest induced by TAX and NOC, with decreased phosphorylated PERK (pPERK), phosphorylated JNK, Cdc25C, and Cyc B1 protein expressions .

The table below summarizes some of the research findings regarding the effects of PERK inhibition in colorectal cancer cells:

TreatmentEffect on Cell ViabilityEffect on G2/M ArrestEffect on Protein Expression
TAX/NOC aloneDecreasedIncreasedIncreased pPERK, pJNK, pCdc25C, cycB1
TAX/NOC + GSK2606414Protected from cell deathReversed G2/M arrestInhibited increase in pPERK, pJNK, pCdc25C, cycB1
PERK siRNA + TAX/NOCInhibited cell deathInhibited G2/M arrestNot specified

This data demonstrates the critical role of PERK activation in the anti-CRC effect of microtubule-targeting agents such as TAX and NOC, highlighting the potential of PERK inhibitors as research tools in cancer biology .

Neurodegenerative Disease Research

PERK inhibitors have also been studied in the context of neurodegenerative diseases, where ER stress and the unfolded protein response play important roles in pathogenesis. The deuterated version provides researchers with a valuable tool to investigate these mechanisms with enhanced tracking capabilities for metabolic studies in neuronal models.

Pharmacological Profile

In Vitro Activity

The parent compound GSK2606414 demonstrates potent inhibition of PERK with an IC50 of 0.4 nM in biochemical assays, and effectively inhibits PERK autophosphorylation at 30 nM in cellular assays . The compound binds directly to PERK in its inactive DFG conformation, as confirmed by X-ray crystallography .

Table 2 summarizes the comparative inhibitory activity of GSK2606414 (compound 1) and an optimized analog GSK2656157 (compound 6) against various kinases:

KinaseGSK2606414 IC50 (nM)GSK2656157 IC50 (nM)
PERK0.40.9
EIF2AK1 (HRI)420460
EIF2AK2 (PKR)696905
EIF2AK4 (GCN2)Not Determined3,388

The data shows that both compounds maintain high selectivity for PERK over other EIF2α kinases, with selectivity ratios ranging from hundreds to thousands-fold .

Cross-Reactivity with Other Targets

Interestingly, research has revealed that GSK2606414 and a related compound GSK2656157 also exhibit inhibitory activity against Receptor-Interacting Protein Kinase 1 (RIPK1), independent of their effect on PERK. These compounds were found to directly inhibit RIPK1 enzymatic activity with potency at least 10 times higher than necrostatin-1s (NEC-1s), a known RIPK1 inhibitor .

The table below compares the IC50 values of these compounds against PERK and RIPK1:

CompoundPERK IC50 (μM)RIPK1 IC50 (μM)
GSK26064140.00380.0182
GSK26561570.00970.0691
AMG'44 (another PERK inhibitor)0.1812No inhibition
NEC-1s (RIPK1 inhibitor)No inhibition0.8655

This dual activity has implications for interpreting research results when using these compounds to study PERK-specific effects, as some observed outcomes might be partially attributable to RIPK1 inhibition .

Structural Optimization and Development

The development of GSK PERK Inhibitor-d3 is part of a broader medicinal chemistry effort to optimize PERK inhibitors. The parent compound GSK2606414 (compound 1) served as a starting point for further optimization to improve physicochemical properties, metabolism, and pharmacokinetics .

Modifications to Improve Drug-like Properties

A key strategy in the optimization of PERK inhibitors was decreasing compound lipophilicity to improve physical properties and pharmacokinetic profiles. The table below shows the comparison of cLogP values (a measure of lipophilicity) and cytochrome P450 inhibition profiles between the original compound 1 (GSK2606414) and optimized compounds:

CompoundcLogPCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4 (midazolam)CYP3A4 (nifedipine)CYP2C8
1 (GSK2606414)4.1214.57.02313100.89
6 (GSK2656157)2.4>2524.7>25>25>2519.7>25
82.9>2519.2>2523.79.097.45.83
122.5>25>25>25>25>2520.5>25

This data shows that the optimized compounds (particularly compounds 6 and 12) have significantly lower lipophilicity and reduced cytochrome P450 inhibition, which are favorable characteristics for improved pharmacokinetics and reduced potential for drug-drug interactions .

Structure-Activity Relationship

Research on PERK inhibitors revealed that fluorination of the indoline 4-position in certain analogs was important for maintaining potent biochemical and cellular activity. Crystal structures of PERK with inhibitors such as compound 6 showed that the indoline fluorine atom is directed toward the methyl groups of valine 606 in the kinase P-loop, potentially contributing to the enhanced potency .

Deuterated Analog: Advantages and Applications

The deuterated analog GSK PERK Inhibitor-d3 is particularly valuable for metabolic and pharmacokinetic studies. Deuterium substitution often results in a kinetic isotope effect, potentially altering the rate of metabolic processes involving the breaking of C-D bonds compared to C-H bonds. This property makes deuterated compounds useful tools for:

  • Tracing metabolic pathways

  • Identifying primary sites of metabolism

  • Potentially extending half-life by slowing metabolism at specific positions

  • Serving as internal standards for quantitative analysis

The trideuteriomethyl substitution in GSK PERK Inhibitor-d3 specifically labels the methyl group on the pyrrolo[2,3-d]pyrimidine core, which may be a site of metabolic vulnerability in the parent compound .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator